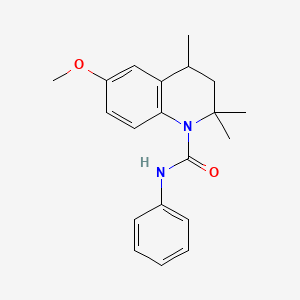

6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a quinoline derivative characterized by a dihydroquinoline core substituted with a methoxy group at position 6, methyl groups at positions 2, 2, and 4, and an N-phenyl carboxamide moiety. This structure confers distinct physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions and synthetic applications .

The compound’s synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines, followed by carboxamide coupling. Analytical techniques like NMR and mass spectrometry are critical for verifying its structure .

Properties

IUPAC Name |

6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMKEHFXLIZFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326040 | |

| Record name | 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332144-21-5 | |

| Record name | 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , with a molecular weight of 324.4 g/mol. This compound has been explored for various pharmacological properties, including anticancer and P-glycoprotein (P-gp) inhibition activities.

The compound is characterized by the following properties:

- Molecular Weight : 324.4 g/mol

- Solubility : Approximately 13.4 µg/mL

- Purity : Typically 95% .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds similar to 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline have shown activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | Caco-2 | 13 |

| Compound 16 | HCT-116 | 240.2 |

| Compound 8 | Caco-2 | 98 |

| Compound 8 | HCT-116 | 337 |

These results indicate that the structural modifications in the quinoline scaffold can significantly influence biological activity .

The mechanism through which these compounds exert their anticancer effects appears to be linked to the PI3K/AKT signaling pathway. Studies have shown that treatment with these compounds leads to a significant decrease in the expression of genes encoding PI3K and AKT, while increasing the expression of the pro-apoptotic gene BAD . This suggests that these compounds may promote apoptosis in cancer cells.

P-Glycoprotein Inhibition

P-glycoprotein (P-gp) is known for its role in drug resistance among cancer cells. The synthesized derivatives of this compound were evaluated for their ability to inhibit P-gp activity. In vitro studies indicated that certain analogues exhibited low to moderate toxicity while effectively inhibiting P-gp in multidrug-resistant gastric carcinoma cells . The docking studies further elucidated how these compounds interact with the P-gp structure, enhancing our understanding of their potential as chemotherapeutic agents.

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

- A series of synthesized quinoline derivatives were tested against Caco-2 and HCT-116 cell lines.

- The study highlighted that specific modifications on the carboxamide side chain could enhance bioactivity significantly.

- The results emphasized the importance of hydrophobic interactions and hydrogen bonding in ligand-receptor complexes .

- Docking Studies :

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and biological activities of the target compound with analogs:

| Compound Name | Key Structural Features | Biological Activity/Applications | Unique Attributes vs. Target Compound |

|---|---|---|---|

| 6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide (Target) | 6-methoxy, 2,2,4-trimethyl, N-phenyl carboxamide | Antimicrobial, anticancer (hypothesized) | Baseline for comparison |

| N-(4-Bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide | 4-bromophenyl substituent instead of methoxy | Anticancer | Bromine enhances electrophilicity but reduces solubility |

| tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | Nitro group at position 6, tert-butyl ester, 2-oxo group | Drug discovery intermediates | Nitro group increases reactivity; ester reduces H-bonding |

| N-Cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide | 6-ethoxy, cyclohexyl substituent | Material science applications | Ethoxy extends metabolic half-life; cyclohexyl adds steric bulk |

| tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 4-oxo group, tert-butyl ester | Agrochemicals, dyes | Oxo group enhances electrophilicity; lacks carboxamide |

Mechanistic Insights

- Quinoline derivatives often interact with DNA topoisomerases or kinase receptors. The carboxamide group in the target compound may mimic natural substrates, enhancing inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with aldehydes/ketones, followed by carboxamide formation. Key steps include:

- Cyclization : Use polar aprotic solvents (e.g., DMF) under reflux or microwave-assisted conditions to enhance reaction efficiency .

- Carboxamide Coupling : Employ coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) for amide bond formation between intermediates and phenylamine derivatives .

- Purification : Optimize via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., methoxy at C6, methyl groups at C2/C4) .

- HRMS : High-resolution mass spectrometry for exact mass validation .

- X-ray Crystallography : Resolve dihydroquinoline ring conformation and hydrogen-bonding patterns, if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Disk diffusion assays (Mueller Hinton agar) and MIC (minimum inhibitory concentration) determination against Gram-positive/negative strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases, given the quinoline core’s affinity for ATP-binding pockets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. How should stability and solubility be assessed for this compound?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .

- Solubility : Use shake-flask method in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). Calculate partition coefficient (LogP) via HPLC retention times .

Q. What are the key structural analogs and their differentiating features?

- Methodological Answer : Compare substituent effects using analogs:

| Analog | Substituents | Key Differences | Biological Impact |

|---|---|---|---|

| tert-Butyl 6-nitro analog | Nitro at C6 | Enhanced electrophilicity | Higher kinase inhibition |

| N-(3-chlorophenyl) derivative | Chlorophenyl carboxamide | Increased lipophilicity | Improved antimicrobial activity |

| 5-Formyl derivative | Formyl at C5 | Reactive for conjugation | Probe for target engagement studies |

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC/EC values under standardized conditions (e.g., cell passage number, serum concentration) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Metabolite Screening : Incubate with liver microsomes to assess if active metabolites contribute to discrepancies .

Q. What strategies optimize the compound’s selectivity for LIMK/ROCK kinases?

- Methodological Answer :

- Molecular Docking : Model interactions with kinase ATP pockets (e.g., Lys39/Glu94 in LIMK1) to guide substituent modifications .

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust 2,2,4-trimethyl groups to reduce steric clashes .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade specific kinases .

Q. How can reaction mechanisms for key synthetic steps be validated?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled reagents to trace carbonyl oxygen origins in carboxamide formation .

- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. acylation) .

- DFT Calculations : Simulate transition states for cyclization steps to confirm [1,3]-sigmatropic shifts or radical pathways .

Q. What in vivo models are appropriate for studying pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer IV/PO doses (1–10 mg/kg) to calculate bioavailability (F%) and half-life (t). Use LC-MS/MS for plasma quantification .

- Tissue Distribution : Radiolabel the compound (e.g., C at methoxy group) to track accumulation in target organs .

- BBB Penetration : Assess brain-to-plasma ratio in mice; modify logD via methoxy-to-fluoro substitutions if needed .

Q. How can structure-activity relationships (SAR) guide lead optimization?

- Methodological Answer :

- Substituent Scanning : Synthesize derivatives with halogen (Cl, Br), alkoxy (ethoxy, propoxy), or heteroaryl groups at C6/C8. Test for potency shifts .

- Conformational Restriction : Introduce spirocyclic or fused rings (e.g., cyclobutyl ) to rigidify the dihydroquinoline core and enhance target binding.

- Free-Wilson Analysis : Quantify contributions of 2,2,4-trimethyl and N-phenyl groups to activity using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.